![molecular formula C12H12N4O B2561561 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone CAS No. 478039-88-2](/img/structure/B2561561.png)
1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” is a derivative of 1,2,4-triazole . These derivatives have been synthesized and evaluated for their potential as anticancer agents . The 1,2,4-triazole ring is an important active pharmaceutical scaffold, capable of forming hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives were established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” and its derivatives have been described in the literature .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” and its derivatives have been reported. For instance, the synthesized compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Scientific Research Applications
Triazole Derivatives and Their Biological Significance
Triazoles, including the 1,2,4-triazole ring, have been extensively studied for their broad spectrum of biological activities. These compounds are of significant interest in drug discovery due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral activities. Their structural versatility allows for a wide range of chemical modifications, enabling the synthesis of novel derivatives with enhanced biological activities. The triazole ring's presence in a compound can significantly impact its pharmacokinetic and pharmacodynamic profiles, making these derivatives promising candidates for new therapeutic agents (Ferreira et al., 2013).
Advances in Triazole Chemistry
Recent advances in triazole chemistry have focused on developing eco-friendly and efficient synthetic methodologies, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a cornerstone of click chemistry. This approach has facilitated the synthesis of 1,2,3-triazole derivatives with diverse functional groups, enabling their application in various domains, including medicinal chemistry and material science. The eco-friendly procedures reviewed highlight the potential of 1,2,3-triazoles as sustainable alternatives for the synthesis of complex molecules, including pharmaceuticals (de Souza et al., 2019).
Pyrrolidinone in Drug Discovery
The pyrrolidinone ring, often used in conjunction with triazole derivatives, is another versatile scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance three-dimensional (3D) structural complexity, improve stereochemical properties, and potentially increase biological activity. Pyrrolidinone derivatives have been explored for various biological applications, including as inhibitors of enzymes and receptors critical to disease processes. This review underscores the importance of the pyrrolidinone ring in designing new compounds with potential therapeutic benefits, particularly when combined with triazole derivatives for enhanced bioactivity (Li Petri et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines , suggesting that this compound may also target cancer cells.
Mode of Action
It is suggested that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Similar compounds have been shown to affect the proliferation of cancer cells, suggesting that this compound may interfere with cell cycle regulation and apoptosis pathways .
Pharmacokinetics
Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines, suggesting that this compound may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis , suggesting that this compound may have similar effects.
Action Environment
The efficacy of similar compounds has been shown to be influenced by the cellular environment, including the presence of other compounds and the ph of the environment .
Biochemical Analysis
Biochemical Properties
1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates in the liver. The interaction between this compound and cytochrome P450 involves the binding of the triazole ring to the heme iron of the enzyme, leading to inhibition of its catalytic activity . Additionally, this compound has shown affinity for binding to proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and influencing downstream signaling events.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential . Furthermore, it has been shown to inhibit cell proliferation by arresting the cell cycle at the G1 phase. In normal cells, this compound can modulate gene expression by influencing transcription factors and epigenetic modifications, thereby affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The triazole ring of the compound forms hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of target enzymes and proteins . This binding can lead to the inhibition or activation of enzymatic activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in cell culture studies has shown sustained inhibition of cell proliferation and induction of apoptosis, with minimal development of resistance in cancer cell lines.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The threshold dose for these adverse effects varies depending on the animal model and the route of administration.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, and it can bind to serum proteins such as albumin, which facilitates its distribution in the bloodstream. The localization and accumulation of the compound in specific tissues depend on the expression levels of these transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects. For example, the presence of a nuclear localization signal (NLS) can facilitate the transport of the compound into the nucleus, where it can interact with DNA and transcription factors to modulate gene expression.
Properties
IUPAC Name |
1-[4-(1H-1,2,4-triazol-5-yl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-11-2-1-7-16(11)10-5-3-9(4-6-10)12-13-8-14-15-12/h3-6,8H,1-2,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUPTIPSFPPXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

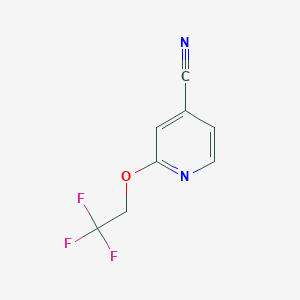
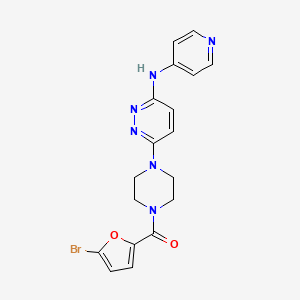
![4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2561486.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide](/img/structure/B2561487.png)
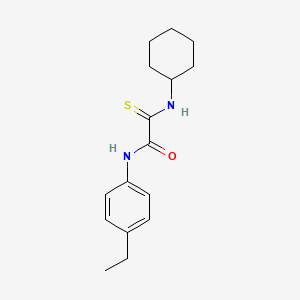

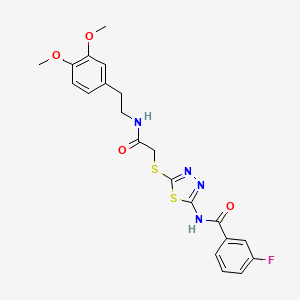
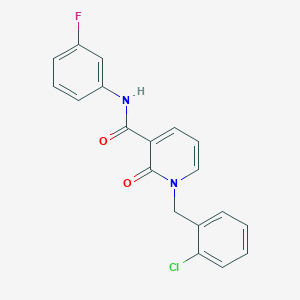


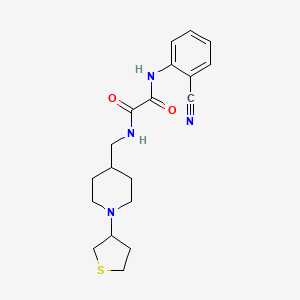
![1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2561500.png)
![2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2561501.png)
